Physicochemical Properties and Stability Profile of 2-Fluoro-N-(furan-2-ylmethyl)aniline
Physicochemical Properties and Stability Profile of 2-Fluoro-N-(furan-2-ylmethyl)aniline
Executive Summary
2-Fluoro-N-(furan-2-ylmethyl)aniline (CAS: 908146-94-1)[1] is a highly versatile secondary arylamine that bridges an electron-deficient ortho-fluorinated aniline core with an electron-rich furfuryl appendage. Frequently utilized as a critical intermediate in the reductive amination of furfural[2] and as a precursor for complex aza-heterocycles[3], its unique structural dichotomy presents specific challenges and opportunities in drug development. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic degradation pathways, and self-validating analytical protocols designed to ensure scientific integrity during stability profiling.
Structural Chemistry & Physicochemical Profiling
The chemical behavior of 2-fluoro-N-(furan-2-ylmethyl)aniline is dictated by the electronic "push-pull" relationship between its two primary ring systems:
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The 2-Fluoroaniline Core: The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the sigma bond framework. This significantly depresses the basicity of the aniline nitrogen. While unsubstituted aniline has a pKa of ~4.6, the pKa of the 2-fluoroaniline conjugate acid drops to 3.2[4][5]. Alkylation with the furfuryl group marginally alters this, but the nitrogen remains fundamentally non-basic at physiological pH, rendering it highly lipophilic and less nucleophilic.
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The Furfuryl Moiety: The furan ring is a classic electron-rich heteroaromatic system. Unlike the stabilized fluorinated benzene ring, the furan core is highly susceptible to electrophilic attack, autoxidation, and acid-catalyzed ring opening[6].
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₁H₁₀FNO | Target mass for LC-MS identification. |
| Molecular Weight | 191.20 g/mol | Monoisotopic mass: 191.07 m/z. |
| pKa (Conjugate Acid) | ~3.2 - 3.5 | Compound remains un-ionized in intestinal pH; requires acidic mobile phases for sharp HPLC peaks. |
| LogP (Estimated) | 2.5 - 2.8 | Highly lipophilic; dictates the use of reverse-phase chromatography (e.g., C18 columns). |
| Electronic Profile | Weak base, Electron-rich furan | High susceptibility to oxidative and acidic degradation. |
Chemical Stability & Degradation Mechanisms
Understanding the degradation causality is paramount for formulating stable pharmaceutical intermediates. The compound exhibits two primary axes of instability:
Oxidative Degradation
The furan ring is the primary site of oxidative lability. Exposure to reactive oxygen species (ROS), transition metals, or ambient peroxides drives the oxidation of the furan ring into maleic anhydride derivatives or endoperoxides[6]. While the secondary amine can theoretically undergo N-oxidation to form a hydroxylamine, the ortho-fluorine provides critical steric shielding and electronic withdrawal that mitigates nitrogen oxidation compared to unsubstituted anilines[7].
Acid-Catalyzed Rearrangement (Aza-Piancatelli)
Under Brønsted or Lewis acid catalysis, N-furfurylanilines are uniquely prone to the aza-Piancatelli rearrangement [3]. The causality is mechanistically elegant: acid protonates the furan oxygen, triggering ring opening to a highly reactive pentadienyl cation intermediate. The secondary aniline nitrogen subsequently attacks this intermediate intramolecularly, closing the ring to form a 4-amino-cyclopentenone derivative[3]. In highly concentrated strong acids, this controlled rearrangement competes with uncontrolled, irreversible polymerization of the furan core, leading to insoluble resins[8].
Fig 1. Primary chemical degradation pathways of 2-fluoro-N-(furan-2-ylmethyl)aniline.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in stability data, the following protocols are designed as self-validating systems . Every step includes an internal control to prove that degradation occurred due to the applied stressor, not as an artifact of the analytical method.
Protocol 1: Oxidative Forced Degradation Workflow
Objective: Isolate primary oxidative degradants without inducing secondary cascade reactions. Causality: A mild 3% H₂O₂ stressor is utilized because harsher oxidants (like KMnO₄) will indiscriminately cleave the molecule, providing no predictive value for real-world shelf-life.
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Sample Preparation: Dissolve 1.0 mg/mL of the compound in a 50:50 Methanol/Water diluent.
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Stress Application: Add 3% H₂O₂ to the sample vial. Incubate at 40°C for 24 hours.
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The Self-Validating Quench (Critical Step): Prepare a parallel T=0 control vial. Add 3% H₂O₂ and immediately quench with an equimolar amount of sodium thiosulfate.
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Why? If the T=0 quenched control shows degradation upon HPLC injection, it proves the analytical method (e.g., heat in the MS source or on-column interactions) is causing the degradation, invalidating the assay.
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Analysis: Inject via LC-MS using a photodiode array (PDA) detector.
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Mass Balance Calculation: Calculate the sum of all peak areas. The total area must equal 100% ± 5% of the unstressed standard. A failure in mass balance indicates volatile degradants or insoluble polymers were formed and missed by the detector.
Protocol 2: Acid Stability & Piancatelli Profiling
Objective: Evaluate gastric viability and aza-Piancatelli susceptibility. Causality: 0.1 M HCl (pH ~1) is used to mimic the human stomach environment.
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Stress Application: Incubate 1.0 mg/mL of the compound in 0.1 M HCl at 37°C for 4 hours.
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Neutralization (Critical Step): Prior to HPLC injection, neutralize the aliquot with 0.2 M Phosphate Buffer (pH 7.4).
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Why? Injecting highly acidic samples directly onto a silica-based C18 column can cause localized stationary phase hydrolysis and artificial peak broadening, skewing quantitative results.
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Detection: Monitor for the appearance of the highly conjugated 4-amino-cyclopentenone species at ~280 nm.
Fig 2. Self-validating analytical workflow for forced degradation studies.
Quantitative Data Summaries
To standardize stability profiling across laboratories, the following acceptance criteria should be applied when analyzing 2-fluoro-N-(furan-2-ylmethyl)aniline.
Table 2: Forced Degradation Limits and Acceptance Criteria
| Stress Condition | Reagent / Environment | Target Degradation | Mass Balance Target | Primary Degradant Expected |
| Oxidation | 3% H₂O₂ @ 40°C | 10% - 20% | 95.0% - 105.0% | Maleic anhydride derivatives |
| Acid Hydrolysis | 0.1 M HCl @ 37°C | 5% - 15% | 95.0% - 105.0% | Aza-Piancatelli cyclopentenones |
| Base Hydrolysis | 0.1 M NaOH @ 60°C | < 5% (Stable) | > 98.0% | None (Highly stable in base) |
| Photolysis | ICH Q1B (UV/Vis) | < 5% | > 98.0% | Radical cleavage products |
Sources
- 1. 908146-94-1|2-fluoro-N-(furan-2-ylmethyl)aniline|2-fluoro-N-(furan-2-ylmethyl)aniline|-范德生物科技公司 [bio-fount.com]
- 2. Exploring the bifunctional role of Pd/ZrO>2>-TiO>2> in the production of secondary amines via reductive amination of furfural - Universidad Andrés Bello [researchers.unab.cl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
